2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
The synthesis of 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts to form the desired quinoxaline derivative .
Chemical Reactions Analysis
2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent . The compound may interact with DNA or proteins involved in cell proliferation and survival, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other quinoxaline derivatives such as:
- 2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzoic acid
- 2-amino-1′-benzyl-2′,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3′-indoline]-3-carbonitriles These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-amino-1-benzyl-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-12-11-23-21(27)17-18-20(25-16-10-6-5-9-15(16)24-18)26(19(17)22)13-14-7-3-2-4-8-14/h2-10H,11-13,22H2,1H3,(H,23,27) |
InChI Key |
QPDYPMDASNKTRZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N |
Origin of Product |
United States |
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